2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile
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Overview
Description
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile typically involves the condensation of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and nitrile groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Pyrazole derivatives: Have similar core structures and are used in similar applications.
Benzonitrile derivatives: Feature the nitrile group and are used in various chemical syntheses.
Uniqueness
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is unique due to the specific combination of the pyrazole and benzonitrile moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGAFPBLXYJWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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